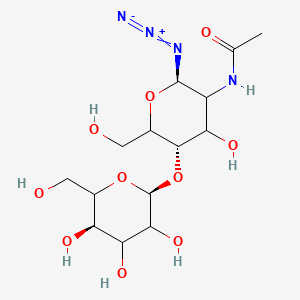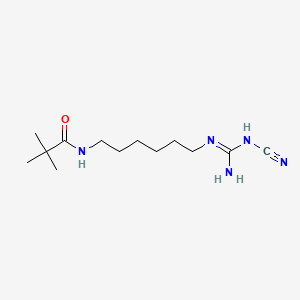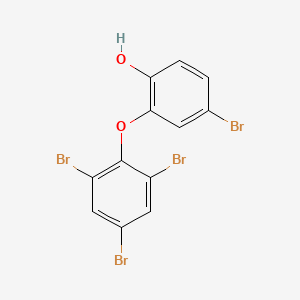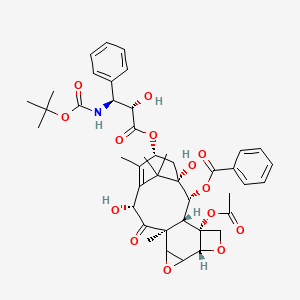
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III is a complex organic compound with the molecular formula C28H46O9Si and a molecular weight of 554.74 g/mol . It is an intermediate in the synthesis of Paclitaxel, a well-known chemotherapy medication used to treat various types of cancer . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
准备方法
The synthesis of 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III involves multiple steps and specific reaction conditions. The compound is typically synthesized through the following routes:
Synthetic Routes:
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis generally follows similar steps as those used in laboratory settings, with potential scale-up modifications to accommodate larger quantities.
化学反应分析
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: Substitution reactions, particularly involving the triethylsilyl group, are common. These reactions often use reagents such as acids, bases, and other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified compounds with different functional groups.
科学研究应用
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of Paclitaxel and related compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways.
Medicine: As an intermediate in the synthesis of Paclitaxel, the compound indirectly contributes to cancer treatment research and drug development.
Industry: While primarily used in research, the compound’s synthesis and characterization provide valuable insights for industrial applications, particularly in the pharmaceutical industry.
作用机制
The mechanism of action of 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III is closely related to its role as an intermediate in the synthesis of Paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to cell death . The molecular targets and pathways involved include tubulin, a protein that forms microtubules, and various signaling pathways that regulate cell cycle progression and apoptosis.
相似化合物的比较
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III can be compared with other similar compounds, such as:
Paclitaxel: The parent compound, used in cancer treatment.
Docetaxel: Another chemotherapy medication with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy against certain cancer types.
10-Deacetylbaccatin III: A precursor in the synthesis of Paclitaxel and related compounds.
The uniqueness of this compound lies in its specific structure and role as an intermediate in the synthesis of Paclitaxel, which is crucial for the production of this important chemotherapy drug .
属性
分子式 |
C43H51NO14 |
|---|---|
分子量 |
805.9 g/mol |
IUPAC 名称 |
[(1S,2R,3R,4R,7R,11S,13R,16R)-4-acetyloxy-1,13-dihydroxy-16-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate |
InChI |
InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51)/t25-,27+,28-,29+,30?,31+,33?,34-,35-,41-,42+,43-/m1/s1 |
InChI 键 |
YIMIGTNUBJPFFC-YFVJTQAQSA-N |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@H]([C@@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@H](C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)[C@]6(CO[C@@H]6C7C3O7)OC(=O)C)C)O |
规范 SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


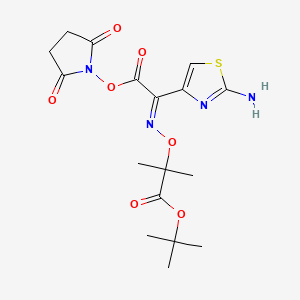
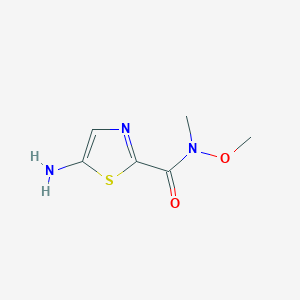
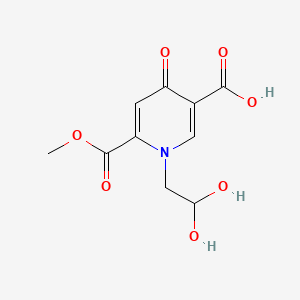

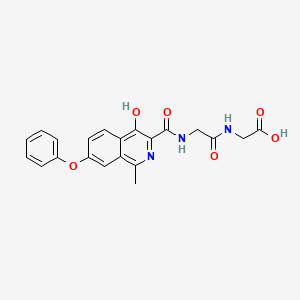
![2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13848998.png)
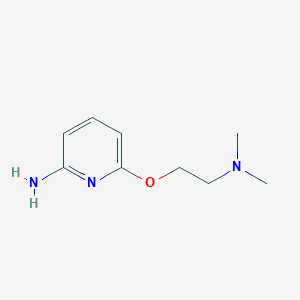

![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
